Ertapenem disodium

Description

A carbapenem derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIPENEM, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of Gram-positive and Gram-negative bacterial infections including intra-abdominal infections, acute gynecological infections, complicated urinary tract infections, skin infections, and respiratory tract infections. It is also used to prevent infection in colorectal surgery.

See also: Ertapenem (has active moiety).

Properties

IUPAC Name |

disodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S.2Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);;/q;2*+1/p-2/t9-,10-,13+,14+,15-,16-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVRATCHVMUJHM-SHZCTIMHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])C(C)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])[C@@H](C)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3Na2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153832-38-3, 153773-82-1 | |

| Record name | Ertapenem disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153832383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ertapenem | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 153832-38-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERTAPENEM DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5HEA33D9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and properties of Ertapenem disodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ertapenem disodium is a synthetic, long-acting, parenteral carbapenem antibiotic with a broad spectrum of activity against many gram-positive and gram-negative aerobic and anaerobic bacteria.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for this compound. Detailed experimental protocols and data are presented to support research and development activities.

Chemical Structure and Physicochemical Properties

Ertapenem is a 1-β methyl-carbapenem, structurally related to other beta-lactam antibiotics.[2] The presence of the 1-β methyl group confers stability against hydrolysis by most β-lactamases. The disodium salt form enhances its solubility and stability for pharmaceutical formulation.

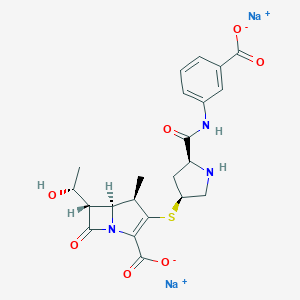

Chemical Structure

The chemical structure of this compound is provided below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₃N₃Na₂O₇S | [3] |

| Molecular Weight | 519.48 g/mol | [1] |

| IUPAC Name | disodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | [3] |

| CAS Number | 153832-38-3 | [1] |

| Appearance | Pale yellow solid | [4] |

| Melting Point | 230-234°C (decomposes) | [4] |

| Solubility | Soluble in water and DMSO. | [5] |

| pKa | Data not readily available in searched literature. | |

| LogP | -1.5 |

Mechanism of Action

Ertapenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][6] This action is mediated through its binding to essential penicillin-binding proteins (PBPs).[3][6] The binding of Ertapenem to these enzymes inhibits the transpeptidation step in peptidoglycan synthesis, leading to cell lysis and death.[3][6] Ertapenem has a strong affinity for PBPs 1a, 1b, 2, 3, 4, and 5 in Escherichia coli, with a preferential binding to PBPs 2 and 3.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Ertapenem.

Caption: Mechanism of action of Ertapenem.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

This protocol is a composite based on several validated methods for the analysis of this compound.[4][7][8][9]

Objective: To determine the purity of this compound and assess its stability under various conditions.

Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8][9]

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation:

-

Prepare a phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate). Adjust the pH to a suitable value (e.g., 2.9 or 6.5) with orthophosphoric acid or sodium hydroxide.[8][9]

-

Prepare the mobile phase by mixing the phosphate buffer with an organic modifier (e.g., acetonitrile or methanol) in a specified ratio (e.g., 85:15 v/v or 25:50:25 v/v/v with water).[9]

-

Degas the mobile phase by sonication or vacuum filtration.

-

-

Standard Solution Preparation:

-

Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., water or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[9]

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected sample concentrations.

-

-

Sample Preparation:

-

For bulk drug analysis, accurately weigh the this compound sample and prepare a solution of known concentration in the mobile phase.

-

For stability studies, subject the this compound solution to the desired stress conditions (e.g., heat, acid, base, oxidation). At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.[4]

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8][9]

-

Mobile Phase: As prepared in step 1.

-

Flow Rate: Isocratic elution at a flow rate of approximately 1.0 - 1.5 mL/min.[8][9]

-

Injection Volume: 20 µL.[9]

-

Detection: UV detection at 295 nm or 298 nm.[9]

-

Column Temperature: Ambient or controlled at 25°C.[8]

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

Experimental Workflow Diagram

Caption: HPLC analysis workflow for Ertapenem.

Stability Profile

This compound is known to be unstable at room temperature, and its stability is dependent on the concentration, temperature, and the diluent used.[4]

| Condition | Concentration | Diluent | Stability | Reference |

| Room Temperature (25°C) | 100 mg/mL | 0.9% NaCl | Approximately 30 minutes | [10] |

| Refrigerated (4°C) | 100 mg/mL | 0.9% NaCl | Stable for 24 hours | [10] |

| Frozen (-20°C) | 100 mg/mL | 0.9% NaCl | Stable for 14 days, then for 3-5 hours after thawing | [10] |

| Room Temperature (25°C) | 10 & 20 mg/mL | 0.9% NaCl | Stable for 24 hours | |

| Refrigerated (4°C) | 10 mg/mL | 0.9% NaCl | Stable for 10 days | |

| Room Temperature (25°C) | 10 & 20 mg/mL | 5% Dextrose | Unstable |

Conclusion

This technical guide provides a comprehensive summary of the chemical structure, properties, and analytical methods for this compound. The detailed information and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences. The provided diagrams offer a clear visualization of the molecule's structure, its mechanism of action, and a typical analytical workflow. The tabulated data allows for quick reference to its key physicochemical and stability characteristics. Further research into the development of more stable formulations and a deeper understanding of its resistance mechanisms will continue to be important areas of investigation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]

- 4. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 5. Ertapenem - Wikipedia [en.wikipedia.org]

- 6. Stability of Ertapenem 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japer.in [japer.in]

- 8. jst.org.in [jst.org.in]

- 9. Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification and validation of ertapenem using a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

Ertapenem Sodium: A Comprehensive Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem sodium, a synthetic 1-β methyl-carbapenem antibiotic, represents a significant advancement in the treatment of moderate to severe infections. Marketed by Merck under the trade name Invanz®, it was approved for use by the US Food and Drug Administration (FDA) in November 2001 and by the European Medicines Agency in April 2002.[1] This guide provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and clinical applications of Ertapenem sodium.

Discovery and Development

Ertapenem was developed by researchers at Merck Research Laboratories.[2] The goal was to create a carbapenem with a broad spectrum of activity against common community-acquired and mixed aerobic/anaerobic pathogens, but with a longer half-life to allow for once-daily dosing, a significant advantage over other carbapenems like imipenem and meropenem.[2] The key structural modifications that differentiate Ertapenem include a 1-β methyl group, which confers stability against hydrolysis by human renal dehydropeptidase-I (DHP-I), and a meta-substituted benzoic acid side chain that contributes to its high protein binding and extended half-life.[2]

Chemical Synthesis of Ertapenem Sodium

The synthesis of Ertapenem sodium is a multi-step process that involves the preparation of a protected carbapenem core and a specific side chain, followed by their coupling and subsequent deprotection.

Synthesis of the Ertapenem Side Chain

A common starting material for the side chain synthesis is trans-4-hydroxy-L-proline.[3] A detailed experimental protocol for a key intermediate is as follows:

Protocol: Synthesis of N-(O,O-diisopropylphosphoryl)-trans-4-hydroxy-L-proline [3]

-

Reaction Setup: To a solution of trans-4-hydroxy-L-proline in water, add an appropriate base (e.g., sodium hydroxide) at room temperature to achieve a pH of 9-10.

-

Phosphorylation: While maintaining the alkaline pH, add diisopropyl phosphite and a phase transfer catalyst.

-

Oxidation: Slowly add a mixed solution of sodium hypochlorite and sodium hydroxide to the reaction mixture.

-

Work-up: After the reaction is complete, acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3.

-

Extraction: Extract the product with a suitable organic solvent, such as dichloromethane.

-

Isolation: Concentrate the organic extracts to obtain the N-(O,O-diisopropylphosphoryl)-trans-4-hydroxy-L-proline intermediate.

Coupling and Deprotection

The final steps in the synthesis of Ertapenem involve the coupling of the activated carbapenem core with the synthesized side chain, followed by the removal of protecting groups.

Protocol: Coupling and Hydrogenolysis [4]

-

Coupling Reaction: The protected carbapenem enol phosphate is reacted with the thiol-containing side chain in the presence of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,1,3,3-tetramethylguanidine (TMG) in a suitable solvent like N,N-dimethylformamide (DMF) at low temperatures (-20 to -40 °C).[4][5]

-

Deprotection (Hydrogenolysis): The resulting protected Ertapenem is then subjected to hydrogenolysis to remove the protecting groups (e.g., p-nitrobenzyl esters). This is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. The reaction is often performed in a mixture of solvents such as tetrahydrofuran (THF) and water, with the addition of sodium bicarbonate to maintain a basic pH and protect the final product.[4]

-

Purification and Isolation: The final product, Ertapenem sodium, is purified from the reaction mixture. This can involve extraction, chromatography, and crystallization to yield the final active pharmaceutical ingredient.

Mechanism of Action

Ertapenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[6][7] This is achieved through the covalent binding of the drug to essential penicillin-binding proteins (PBPs).[6] The β-lactam ring of Ertapenem acylates the active site of these enzymes, rendering them inactive. In Escherichia coli, Ertapenem has a strong affinity for PBPs 2 and 3.[6] The inhibition of these PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

Antibacterial Spectrum

Ertapenem has a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria. It is particularly effective against Enterobacteriaceae, including those producing extended-spectrum β-lactamases (ESBLs). However, it has limited activity against Pseudomonas aeruginosa and Acinetobacter species.

| Bacterial Species | MIC90 (μg/mL) |

| Escherichia coli | ≤0.5 |

| Klebsiella pneumoniae | ≤0.5 |

| Proteus mirabilis | ≤1 |

| Haemophilus influenzae | ≤1 |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤1 |

| Bacteroides fragilis | 0.5 |

| Pseudomonas aeruginosa | >16 |

| Acinetobacter baumannii | >16 |

Data compiled from multiple sources.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Protocol: Broth Microdilution Method

-

Preparation of Ertapenem dilutions: A serial two-fold dilution of Ertapenem is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.

-

Reading the results: The MIC is determined as the lowest concentration of Ertapenem that completely inhibits visible bacterial growth.

Time-Kill Curve Analysis

Protocol: Time-Kill Assay

-

Preparation of cultures: Bacterial cultures are grown to the logarithmic phase and then diluted in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Addition of Ertapenem: Ertapenem is added to the cultures at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control with no antibiotic is also included.

-

Sampling and plating: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), serially diluted, and plated on appropriate agar plates.

-

Incubation and colony counting: The plates are incubated for 18-24 hours at 35°C, and the number of viable colonies is counted.

-

Data analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Clinical Efficacy

Ertapenem has demonstrated efficacy in a variety of serious bacterial infections in numerous clinical trials.

| Infection Type | Comparator | Clinical Cure Rate (Ertapenem) | Clinical Cure Rate (Comparator) | Reference |

| Complicated Intra-abdominal Infections | Piperacillin/Tazobactam | 83.6% | 80.4% | [8] |

| Complicated Skin and Skin Structure Infections | Piperacillin/Tazobactam | 80.6% | 80.9% | [9] |

| Community-Acquired Pneumonia | Ceftriaxone | 92.3% | 91.0% | [4] |

| Complicated Urinary Tract Infections | Ceftriaxone | 89.5% (microbiological response) | 91.1% (microbiological response) | [10] |

Conclusion

Ertapenem sodium is a valuable therapeutic agent with a well-defined mechanism of action and a favorable pharmacokinetic profile that allows for once-daily dosing. Its robust synthesis process and demonstrated clinical efficacy in treating a range of serious bacterial infections underscore its importance in the current antimicrobial armamentarium. This guide has provided a detailed overview of the key technical aspects of Ertapenem, from its discovery and synthesis to its clinical application, to support the work of researchers and drug development professionals in the field of infectious diseases.

References

- 1. Ertapenem-Induced Neurotoxicity: A Literature Review of Clinical Characteristics and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ertapenem: a Group 1 carbapenem with distinct antibacterial and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jag.journalagent.com [jag.journalagent.com]

- 4. A study evaluating the efficacy, safety, and tolerability of ertapenem versus ceftriaxone for the treatment of community-acquired pneumonia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. Efficacy of ertapenem against methicillin-susceptible Staphylococcus aureus in complicated skin/skin structure infections: results of a double-blind clinical trial versus piperacillin-tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Treatment of complicated urinary tract infection in adults: combined analysis of two randomized, double-blind, multicentre trials comparing ertapenem and ceftriaxone followed by appropriate oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Ertapenem Disodium: A Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antibacterial spectrum of activity of ertapenem disodium. Ertapenem is a parenteral carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] This document details its mechanism of action, in vitro activity through extensive quantitative data, standardized experimental protocols for susceptibility testing, and key resistance mechanisms.

Mechanism of Action

Ertapenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] This process is initiated by the binding of ertapenem to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[3][4][5] In Escherichia coli, ertapenem demonstrates a high affinity for PBPs 2 and 3.[5] By inactivating these proteins, ertapenem disrupts the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2][3]

In Vitro Antibacterial Spectrum

Ertapenem demonstrates potent in vitro activity against a wide range of common bacterial pathogens. The following tables summarize the minimum inhibitory concentration (MIC) values, specifically MIC90 (the concentration at which 90% of isolates are inhibited), for various Gram-positive, Gram-negative, and anaerobic bacteria.

Gram-Positive Aerobes

Ertapenem is active against methicillin-susceptible staphylococci and various streptococcal species.[6]

| Organism | MIC90 (mg/L) | Reference(s) |

| Staphylococcus aureus (methicillin-susceptible) | ≤1 | [6] |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤1 | [6] |

| Coagulase-negative staphylococci (methicillin-susceptible) | ≤1 | [6] |

| Beta-hemolytic streptococci | ≤1 | [6] |

Gram-Negative Aerobes

Ertapenem is highly active against the Enterobacteriaceae family, including strains that produce extended-spectrum β-lactamases (ESBLs).[6][7] However, it has limited activity against non-fermenting Gram-negative bacilli such as Pseudomonas aeruginosa and Acinetobacter species.[6][8]

| Organism | MIC90 (mg/L) | Reference(s) |

| Escherichia coli | ≤0.5 | [6] |

| Klebsiella pneumoniae | ≤0.5 | [6] |

| Enterobacteriaceae (overall) | ≤0.5 | [6] |

| Haemophilus influenzae | ≤0.06 | [6] |

| Moraxella catarrhalis | ≤0.06 | [6] |

| Neisseria gonorrhoeae | ≤0.06 | [6] |

| Pseudomonas aeruginosa | ≥16 | [6] |

| Acinetobacter spp. | ≥16 | [6] |

Anaerobic Bacteria

Ertapenem exhibits excellent activity against a broad range of anaerobic bacteria.[8][9]

| Organism | MIC90 (mg/L) | Reference(s) |

| Bacteroides fragilis | 0.5 | [6] |

| Clostridium spp. | 2 | [6] |

| Anaerobic isolates (respiratory tract) | 0.12 | [8] |

| Anaerobic isolates (other sites) | 0.75 | [8] |

Experimental Protocols for Susceptibility Testing

The determination of ertapenem's in vitro activity is standardized by the Clinical and Laboratory Standards Institute (CLSI). The primary methods are broth dilution and agar dilution, which are used to determine the Minimum Inhibitory Concentration (MIC).

Broth Dilution Method (for Aerobic Bacteria) - Based on CLSI Document M07

The broth dilution method is a common technique for determining the MIC of an antimicrobial agent against aerobic bacteria.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each test well.

-

Antimicrobial Agent Preparation: A series of twofold dilutions of ertapenem are prepared in cation-adjusted Mueller-Hinton broth.

-

Inoculation: The prepared bacterial suspension is inoculated into the wells of a microdilution tray containing the various concentrations of ertapenem.

-

Incubation: The inoculated trays are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

-

Reading Results: The MIC is recorded as the lowest concentration of ertapenem that completely inhibits visible growth of the organism.

Agar Dilution Method (for Anaerobic Bacteria) - Based on CLSI Document M11

For anaerobic bacteria, the agar dilution method is a reference standard.[10][11][12][13][14]

-

Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared. A series of agar plates are made, each containing a different concentration of ertapenem.

-

Inoculum Preparation: A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard and then diluted to achieve a final concentration that will deliver 10^5 CFU per spot.

-

Inoculation: The bacterial suspension is inoculated onto the surface of the agar plates using a multipoint inoculator.

-

Incubation: The plates are incubated at 35°C to 37°C for 42 to 48 hours in an anaerobic environment.

-

Reading Results: The MIC is the lowest concentration of ertapenem that inhibits visible growth on the agar.

Mechanisms of Resistance

Bacterial resistance to ertapenem can emerge through several mechanisms, often in combination.[2]

-

Enzymatic Degradation: The production of β-lactamase enzymes, particularly carbapenemases, can hydrolyze the β-lactam ring of ertapenem, rendering it inactive.[2]

-

Altered Target Sites: Mutations in the penicillin-binding proteins (PBPs) can reduce the binding affinity of ertapenem, thereby decreasing its efficacy.[2]

-

Reduced Permeability: In Gram-negative bacteria, alterations or loss of outer membrane porins (e.g., OmpK35 and OmpK36 in Klebsiella pneumoniae) can restrict the entry of ertapenem into the periplasmic space where the PBPs are located.[15][16][17][18]

-

Efflux Pumps: The overexpression of efflux pumps can actively transport ertapenem out of the bacterial cell, preventing it from reaching its target PBPs.[2][19]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Ertapenem - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. [Comparative in vitro activity of ertapenem against aerobic and anaerobic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. In vitro activity of ertapenem against anaerobes isolated from the respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. img.antpedia.com [img.antpedia.com]

- 13. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 14. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]

- 15. researchgate.net [researchgate.net]

- 16. Mechanisms of ertapenem resistance in Enterobacteriaceae isolates in a tertiary university hospital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. academic.oup.com [academic.oup.com]

- 19. journals.asm.org [journals.asm.org]

Navigating the Preclinical Landscape of Ertapenem: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem is a broad-spectrum carbapenem antibiotic with a long half-life, allowing for once-daily dosing in clinical practice.[1] Its efficacy is primarily linked to the time that unbound drug concentrations remain above the minimum inhibitory concentration (MIC) of the pathogen.[2] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of ertapenem in preclinical models is crucial for predicting its clinical success, optimizing dosing regimens, and exploring its utility against challenging pathogens, including those producing extended-spectrum β-lactamases (ESBLs).[3][4] This in-depth technical guide synthesizes key preclinical data, offering a comprehensive resource for researchers in the field of antimicrobial drug development.

Pharmacokinetics of Ertapenem in Preclinical Models

The pharmacokinetic profile of ertapenem has been characterized in various preclinical models, primarily in rodents. These studies are essential for establishing dose-exposure relationships and for designing pharmacodynamic experiments that mimic human drug exposure profiles.

Experimental Protocols for Pharmacokinetic Studies

A fundamental aspect of preclinical PK assessment involves the meticulous design and execution of animal studies. Below are representative protocols for determining ertapenem's pharmacokinetic parameters in mice and rats.

Mouse Pharmacokinetic Protocol:

-

Animal Model: Specific-pathogen-free female ICR mice (or other relevant strains) weighing approximately 25 g are commonly used.[5]

-

Drug Administration: Ertapenem is typically administered as a single subcutaneous injection in a volume of 0.2 ml. Doses can range from 10 to 100 mg/kg to establish linearity.[6]

-

Sample Collection: Blood samples are collected via cardiac puncture at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) after drug administration.[5] Serum is separated by centrifugation and stored at -80°C until analysis.[5]

-

Analytical Method: Ertapenem concentrations in serum are quantified using a validated high-performance liquid chromatography (HPLC) assay.[7]

-

Pharmacokinetic Analysis: The serum concentration-time data are analyzed using a one-compartment model to determine key pharmacokinetic parameters.[2]

Rat Pharmacokinetic Protocol:

-

Animal Model: Wistar or Sprague-Dawley rats of varying age groups (e.g., 21-day-old, 10-week-old, and 7-month-old) can be used to assess the influence of age on pharmacokinetics.[8]

-

Drug Administration: A single intravenous dose of ertapenem is administered. For example, a radiolabeled dose of 60 mg/kg has been used in Sprague-Dawley rats.[9]

-

Sample Collection: Blood and urine are collected over a specified period to determine the routes of elimination.

-

Analytical Method: Drug concentrations are measured using methods like HPLC or liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: A population pharmacokinetic model, often using software like NONMEM, is employed to describe the data, typically with a one-compartment model with zero-order input and first-order elimination.[8]

Experimental Workflow for Preclinical Pharmacokinetic Studies

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of ertapenem observed in preclinical models.

Table 1: Pharmacokinetic Parameters of Ertapenem in Mice

| Parameter | Value | Animal Model | Dosing | Reference |

| Protein Binding | ~95% | ICR Mice | N/A | [5] |

| Half-life (t½) | Linear over doses | ICR Mice | 10, 40, 100 mg/kg SC | [2] |

Table 2: Pharmacokinetic Parameters of Ertapenem in Rats

| Parameter | Value | Animal Model | Dosing | Reference |

| Model | One-compartment | Juvenile and Old Rats | IV | [8] |

| Central Volume (Vc) | Increases with age | Juvenile and Old Rats | IV | [8] |

| Clearance (CL) | Dependent on age and weight | Juvenile and Old Rats | IV | [8] |

| Unchanged Drug in Urine | 17% of dose | Sprague-Dawley Rats | 60 mg/kg IV | [9] |

| Metabolites in Urine | β-lactam ring-opened: 31.9% Amide hydrolysis: 20% | Sprague-Dawley Rats | 60 mg/kg IV | [9] |

Pharmacodynamics of Ertapenem in Preclinical Models

The primary pharmacodynamic index for carbapenems, including ertapenem, is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).[2][3] Preclinical infection models are instrumental in defining the magnitude of this parameter required for various levels of antibacterial effect.

Experimental Protocols for Pharmacodynamic Studies

The neutropenic murine thigh infection model is a widely used and well-characterized model for evaluating the in vivo efficacy of antibiotics.

Neutropenic Murine Thigh Infection Model Protocol:

-

Animal Model and Neutropenia Induction: Female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[10] This is typically done with two doses: 150 mg/kg four days before infection and 100 mg/kg one day before infection.[10]

-

Infection: A bacterial suspension of the test organism (e.g., S. pneumoniae, E. coli, K. pneumoniae) is injected into the thigh muscles of the mice.[2][5] The inoculum is typically around 105 to 106 CFU per thigh.[5]

-

Treatment: Ertapenem treatment is initiated at a specified time post-infection (e.g., 2 hours).[2][5] Various dosing regimens (dose and frequency) are administered to achieve a range of %fT>MIC exposures.[2]

-

Outcome Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thighs are harvested.[5] The thighs are homogenized, and the bacterial load (CFU/thigh) is determined by plating serial dilutions.[5] The change in bacterial density from pre-treatment controls is calculated.[2]

-

Pharmacodynamic Analysis: The relationship between the %fT>MIC and the change in bacterial density is analyzed using a sigmoid Emax model to determine the PD targets for bacteriostatic and bactericidal activity.[5]

Experimental Workflow for Murine Thigh Infection Model

Quantitative Pharmacodynamic Data

The following table summarizes the key pharmacodynamic targets for ertapenem against various pathogens in the neutropenic murine thigh infection model.

Table 3: Pharmacodynamic Targets of Ertapenem in the Murine Thigh Infection Model

| Pathogen | PD Target (%fT>MIC) for Bacteriostatic Effect | PD Target (%fT>MIC) for 80% Maximal Effect (ED80) | Reference |

| Escherichia coli | 19% (range: 2-38%) | 33% (range: 13-65%) | [2][3] |

| Klebsiella pneumoniae | 19% (range: 2-38%) | 33% (range: 13-65%) | [2][3] |

| Streptococcus pneumoniae | N/A | Substantial bactericidal activity at MICs ≤2 mg/L | [5] |

Note: For S. pneumoniae, the study focused on bactericidal activity and survival rather than defining a specific bacteriostatic target.

Mechanism of Action

Ertapenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[11][12] This process involves the covalent binding of the drug to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[11][13] In Escherichia coli, ertapenem has a strong affinity for PBPs 1a, 1b, 2, 3, 4, and 5, with a particular preference for PBPs 2 and 3.[14] The inhibition of these enzymes leads to a defective cell wall and ultimately results in bacterial cell lysis.[11] A key feature of ertapenem is its stability against hydrolysis by a wide range of β-lactamases, including penicillinases, cephalosporinases, and ESBLs.[14]

Mechanism of Action Signaling Pathway

Conclusion

Preclinical models are indispensable tools for elucidating the pharmacokinetic and pharmacodynamic properties of ertapenem. The data generated from these studies, particularly the murine thigh infection model, have been pivotal in establishing the %fT>MIC as the key driver of efficacy and in defining the magnitude of this exposure target for various pathogens. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and drug development professionals working with ertapenem and other carbapenems. A thorough understanding of these preclinical principles is essential for the rational design of future studies aimed at optimizing the use of this important antibiotic and combating the growing threat of antimicrobial resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pharmacodynamic Profile of Ertapenem against Klebsiella pneumoniae and Escherichia coli in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic profile of ertapenem against Klebsiella pneumoniae and Escherichia coli in a murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacodynamic Assessment of Ertapenem (MK-0826) against Streptococcus pneumoniae in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Population pharmacokinetics of ertapenem in juvenile and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative disposition of [14C]ertapenem, a novel carbapenem antibiotic, in rat, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]

- 12. youtube.com [youtube.com]

- 13. Ertapenem: a new carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

Ertapenem's Stability Against Beta-Lactamases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem is a parenteral carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] Its molecular structure, characterized by a 1-β-methyl group, confers stability against hydrolysis by renal dehydropeptidase-I (DHP-I), allowing for once-daily dosing without the need for a DHP-I inhibitor.[3] A critical aspect of ertapenem's efficacy is its stability against beta-lactamases, the primary mechanism of resistance to beta-lactam antibiotics. This guide provides a comprehensive technical overview of ertapenem's stability against the major classes of beta-lactamases, detailing available quantitative data, experimental protocols for stability assessment, and the mechanisms of interaction.

Chemical Structure of Ertapenem

Ertapenem is a 1-β methyl-carbapenem. Its structure is notable for the presence of a C-2 side chain that includes a meta-substituted benzoic acid, which contributes to its high protein binding and long plasma half-life.

Beta-Lactamase Classification

Beta-lactamases are enzymes that inactivate beta-lactam antibiotics by hydrolyzing the amide bond in the beta-lactam ring. The most widely accepted classification system is the Ambler classification, which divides these enzymes into four molecular classes based on their amino acid sequences.[6]

-

Class A: Serine-beta-lactamases that include common plasmid-mediated enzymes like TEM and SHV, as well as extended-spectrum beta-lactamases (ESBLs) and the clinically significant Klebsiella pneumoniae carbapenemases (KPCs).

-

Class B: Metallo-beta-lactamases (MBLs) that require zinc ions for their activity. This class includes enzymes such as NDM, VIM, and IMP, which can hydrolyze a broad range of beta-lactams, including carbapenems.

-

Class C: Cephalosporinases (AmpC) that are typically chromosomally encoded and inducible, although plasmid-mediated versions exist. They are resistant to inhibition by classical beta-lactamase inhibitors.

-

Class D: Oxacillinases (OXA) that are serine-beta-lactamases with a high degree of diversity. Some variants, like OXA-48, have significant carbapenem-hydrolyzing activity.

Ertapenem Stability and Interaction with Beta-Lactamases

Ertapenem generally exhibits good stability against many common beta-lactamases, particularly ESBLs and AmpC enzymes. However, its stability is compromised by carbapenemases, especially the metallo-beta-lactamases.

Class A Beta-Lactamases

Ertapenem is highly stable to hydrolysis by most Class A beta-lactamases, including common ESBLs such as TEM and SHV variants.[7][8] However, its stability is significantly reduced against Class A carbapenemases like KPC enzymes. Ertapenem is more readily hydrolyzed by KPC enzymes compared to other carbapenems like imipenem and meropenem.[9] This property has been exploited in "double-carbapenem therapy," where ertapenem is used as a sacrificial substrate to saturate the KPC enzyme, allowing a second carbapenem to exert its antibacterial effect.[9]

The mechanism of hydrolysis by serine-beta-lactamases involves a two-step process: acylation and deacylation.[10] For carbapenems, the deacylation step is often the rate-limiting step.[11] In KPC-2, a significantly increased deacylation rate for carbapenems contributes to its efficient hydrolysis.[11][12]

Table 1: Quantitative Data for Ertapenem against Class A Beta-Lactamases

| Beta-Lactamase | Enzyme Type | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | IC₅₀ (µM) | Ki (µM) | Reference(s) |

| KPC-2 | Carbapenemase | ND | ND | ND | >200 | 43.82 | [13] |

| KPC-71 | Carbapenemase | ND | ND | ND | ND | ND | [14] |

| SME-1 | Carbapenemase | ND | ND | ND | ND | ND | [7][8] |

ND: Not Determined in the cited sources.

Class B Metallo-Beta-Lactamases (MBLs)

Ertapenem is not stable against hydrolysis by Class B MBLs such as NDM-1, VIM-2, and IMP-1.[1][7][8] These enzymes utilize one or two zinc ions in their active site to catalyze the hydrolysis of the beta-lactam ring. The mechanism of carbapenem hydrolysis by NDM-1 is distinct from that of penicillins and cephalosporins and involves the formation of a carbanionic intermediate.[5][15] The zinc ions activate a water molecule that acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring.

Table 2: Quantitative Data for Ertapenem against Class B Beta-Lactamases

| Beta-Lactamase | Enzyme Type | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | IC₅₀ (µM) | Ki (µM) | Reference(s) |

| NDM-1 | MBL | ND | ND | ND | ND | ND | [12] |

| VIM-2 | MBL | ND | ND | ND | ND | ND | [12] |

| IMP-1 | MBL | ND | ND | ND | ND | ND | [7][8] |

ND: Not Determined in the cited sources.

Class C Beta-Lactamases (AmpC)

Ertapenem is generally stable against hydrolysis by AmpC beta-lactamases.[6][16] While AmpC enzymes can have a high affinity for carbapenems (low Km values), the rate of hydrolysis (kcat) is typically very low, resulting in low catalytic efficiency (kcat/Km).[17] In some studies, the hydrolysis of ertapenem by purified AmpC enzymes was not detectable, even though bacterial strains expressing these enzymes showed increased MICs, suggesting that other factors like porin loss may contribute to resistance.[1][18]

Table 3: Quantitative Data for Ertapenem against Class C Beta-Lactamases

| Beta-Lactamase | Enzyme Type | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | IC₅₀ (µM) | Ki (µM) | Reference(s) |

| CMY-2 | pAmpC | Not Detectable | ND | ND | ND | ND | [1] |

| ACT-1 | pAmpC | Not Detectable | ND | ND | ND | ND | [1] |

| DHA-1 | pAmpC | Not Detectable | ND | ND | ND | ND | [1] |

| ACC-1 | pAmpC | Not Detectable | ND | ND | ND | ND | [1] |

| FOX-1 | pAmpC | Not Detectable | ND | ND | ND | ND | [1] |

ND: Not Determined in the cited sources. pAmpC: plasmid-mediated AmpC.

Class D Beta-Lactamases (OXA)

Ertapenem's stability against Class D beta-lactamases is variable and depends on the specific OXA variant. While many OXA enzymes are primarily oxacillinases, some have evolved to efficiently hydrolyze carbapenems. OXA-48 and its variants are clinically significant carbapenemases. OXA-48 preferentially hydrolyzes imipenem, but also demonstrates activity against ertapenem, albeit with a lower turnover rate (kcat ≤1 s⁻¹).[19] The mechanism of carbapenem hydrolysis by OXA-48 involves a serine-mediated acylation-deacylation pathway, with deacylation being the rate-limiting step.[2] Interestingly, for ertapenem, an alternative catalytic mechanism involving the formation of a lactone product has also been observed with OXA-48.[4]

Table 4: Quantitative Data for Ertapenem against Class D Beta-Lactamases

| Beta-Lactamase | Enzyme Type | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | IC₅₀ (µM) | Ki (µM) | Reference(s) |

| OXA-48 | Carbapenemase | ≤1 | ND | ND | ND | ND | [19] |

ND: Not Determined in the cited sources.

Mechanisms of Ertapenem Interaction with Beta-Lactamases

The following diagrams illustrate the generalized mechanisms of ertapenem interaction with serine- and metallo-beta-lactamases.

References

- 1. Rapid detection of carbapenemase activity through monitoring ertapenem hydrolysis in Enterobacteriaceae with LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid detection of carbapenemase activity through monitoring ertapenem hydrolysis in Enterobacteriaceae with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cantera.org [cantera.org]

- 5. researchgate.net [researchgate.net]

- 6. Phenotypic and Biochemical Comparison of the Carbapenem-Hydrolyzing Activities of Five Plasmid-Borne AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity of Ertapenem (MK-0826) versus Enterobacteriaceae with Potent β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of ertapenem (MK-0826) versus Enterobacteriaceae with potent beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Problem with Reaction Path Diagram [groups.google.com]

- 10. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tautomer-Specific Deacylation and Ω-Loop Flexibility Explain the Carbapenem-Hydrolyzing Broad-Spectrum Activity of the KPC-2 β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Evaluation of Inhibitory Action of Novel Non β-Lactam Inhibitor against Klebsiella pneumoniae Carbapenemase (KPC-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. toku-e.com [toku-e.com]

- 16. assaygenie.com [assaygenie.com]

- 17. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.asm.org [journals.asm.org]

Ertapenem Disodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem is a broad-spectrum antibiotic belonging to the carbapenem class, distinguished by its long half-life which allows for once-daily dosing. It is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] Ertapenem functions by inhibiting bacterial cell wall synthesis, binding with high affinity to penicillin-binding proteins (PBPs), which are crucial for the final stages of cell wall assembly.[1] This action leads to the weakening of the cell wall, ultimately causing cell lysis and death.[1] A key feature of ertapenem is its stability against a broad spectrum of beta-lactamases, enzymes that can inactivate many other beta-lactam antibiotics.[1] This technical guide provides an in-depth overview of the molecular and physical properties of Ertapenem disodium, its mechanism of action, and relevant experimental protocols.

Molecular and Physical Properties

Ertapenem can exist in different forms, primarily as the free acid, the monosodium salt, and the disodium salt. It is crucial to distinguish between these forms as their molecular formulas and weights differ. The disodium salt is of particular interest in various research and pharmaceutical contexts.

Quantitative Data Summary

| Property | This compound | Ertapenem Sodium (Monosodium Salt) | Ertapenem (Acid Form) |

| Molecular Formula | C22H23N3O7S•2Na | C22H24N3NaO7S | C22H25N3O7S |

| Molecular Weight | 519.48 g/mol [1] | 497.50 g/mol [2][3][4] | 475.5 g/mol [5] |

| CAS Number | 153832-38-3[1] | 153773-82-1[2][3][4][6] | 153832-46-3[5] |

| Appearance | White to off-white hygroscopic, weakly crystalline powder. | Not explicitly stated, but likely similar to the disodium salt. | Solid.[5] |

| Solubility | Soluble in water and 0.9% sodium chloride solution.[7] | Soluble in water. | 0.286 g/L.[5] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ertapenem exerts its bactericidal effects by targeting the synthesis of the bacterial cell wall. The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, which is composed of glycan chains cross-linked by peptides.[8] The final step of this cross-linking is catalyzed by enzymes known as penicillin-binding proteins (PBPs).[1][8]

Ertapenem, being a β-lactam antibiotic, mimics the D-Ala-D-Ala substrate of the PBPs. By binding to the active site of these enzymes, ertapenem acylates them, rendering them inactive.[9] This inactivation prevents the formation of the peptide cross-links, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.[1][9] In Escherichia coli, ertapenem shows a strong affinity for PBPs 1a, 1b, 2, 3, 4, and 5, with a preferential binding to PBPs 2 and 3.[3]

Caption: Mechanism of action of Ertapenem leading to bacterial cell lysis.

Experimental Protocols

Synthesis of Ertapenem Sodium (General Overview)

A practical synthesis for the large-scale production of ertapenem sodium has been developed.[10][11] The process involves the following key steps:

-

Coupling Reaction: A thiol derivative, obtained from trans-4-hydroxy-L-proline, is reacted with the carbapenem nucleus (activated as an enol phosphate) at low temperatures.[10][11] 1,1,3,3-tetramethylguanidine is utilized as the base for this reaction.[10][11]

-

Deprotection: The p-nitrobenzyl (PNB) ester protecting group is removed via hydrogenolysis using a palladium on carbon (Pd/C) catalyst.[10][11] The use of bicarbonate during this step is crucial as it protects the pyrrolidine amine as a sodium carbamate, which improves the reaction's performance and the product's stability.[10]

-

Purification and Crystallization: The aqueous product stream is purified and concentrated using ion-pairing extraction to remove the water-soluble 1,1,3,3-tetramethylguanidine.[10] Crystallization then yields the final ertapenem sodium product.[10]

RP-HPLC Method for the Estimation of Ertapenem

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used for the quantitative analysis of ertapenem in pharmaceutical formulations.[2]

-

Instrumentation: HPLC system with a UV detector (e.g., Shimadzu LC-20 ATVP with a PDA detector).[2]

-

Column: Kromasil C18 column (250 x 4.6 mm ID, 5 µm particle size).[2]

-

Mobile Phase: A mixture of 0.01M Potassium di-hydrogen phosphate, water, and acetonitrile in a 25:50:25 (v/v/v) ratio, degassed by sonication.[2]

-

Flow Rate: 1.5 ml/min.[2]

-

Detection Wavelength: 295 nm.[2]

-

Injection Volume: 20 µl.[2]

-

Run Time: 15 minutes.[2]

-

Standard Preparation: A stock solution of ertapenem is prepared by dissolving 10 mg of the drug in 10 ml of methanol. Working standard solutions are freshly prepared from this stock solution.[2]

This method has been shown to be precise, with a limit of detection of 20 µg/ml and a limit of quantification of 50 µg/ml.[2]

Caption: A typical experimental workflow for the HPLC analysis of Ertapenem.

Conclusion

This compound is a potent carbapenem antibiotic with a well-defined mechanism of action targeting bacterial cell wall synthesis. Understanding its molecular properties and having access to robust analytical methods are essential for its continued development and application in research and clinical settings. The information provided in this guide serves as a comprehensive resource for professionals in the field, offering key data and procedural insights into this important therapeutic agent.

References

- 1. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]

- 2. jst.org.in [jst.org.in]

- 3. go.drugbank.com [go.drugbank.com]

- 4. A new simple HPLC assay for the quantification of ertapenem in human plasma, lung tissue, and broncho-alveolar lavage fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japer.in [japer.in]

- 6. microbenotes.com [microbenotes.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. resources.biomol.com [resources.biomol.com]

- 10. Practical synthesis of the new carbapenem antibiotic ertapenem sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using Ertapenem Disodium Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of ertapenem disodium solutions in common in vitro microbiological assays. The information is intended to ensure consistency and accuracy in experimental results.

Introduction

Ertapenem is a broad-spectrum carbapenem antibiotic belonging to the β-lactam class.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis through the inactivation of penicillin-binding proteins (PBPs).[2][3][4] In Escherichia coli, it demonstrates a strong affinity for PBPs 1a, 1b, 2, 3, 4, and 5, with a particular preference for PBPs 2 and 3.[5] This binding prevents the cross-linking of peptidoglycan, leading to a weakening of the cell wall, and ultimately, cell lysis and death.[2] Ertapenem is stable against hydrolysis by a wide range of β-lactamases, including penicillinases, cephalosporinases, and extended-spectrum β-lactamases (ESBLs).[2][5]

Physicochemical Properties and Solubility

Ertapenem is supplied as a sterile, lyophilized powder. It is soluble in water and 0.9% sodium chloride solution, and practically insoluble in ethanol.[5][6] For research purposes, it can also be dissolved in dimethyl sulfoxide (DMSO).[7]

| Solvent | Solubility | Notes |

| Water | ≥52 mg/mL[8] | Recommended for most aqueous-based assays. |

| 0.9% Sodium Chloride | Soluble[5][6] | Suitable for assays requiring physiological salt concentrations. |

| DMSO | 100 mg/mL[7] | Can be used for preparing high-concentration stock solutions. |

| Ethanol | Insoluble[6][8] | Not a suitable solvent. |

Stability of Ertapenem Solutions

The stability of ertapenem in solution is dependent on the solvent, concentration, and storage temperature. Degradation is concentration-dependent, with higher concentrations degrading more rapidly.[9]

| Concentration | Solvent | Storage Temperature | Stability |

| 10 mg/mL & 20 mg/mL | 0.9% Sodium Chloride | 25°C (Room Temp) | Stable for up to 6 hours.[10] |

| 10 mg/mL & 20 mg/mL | 0.9% Sodium Chloride | 4°C (Refrigerated) | More stable than at 25°C.[1] |

| 100 mg/mL | 0.9% Sodium Chloride | 25°C (Room Temp) | Stable for approximately 30 minutes to 1 hour.[11] |

| 100 mg/mL | 0.9% Sodium Chloride | 4°C (Refrigerated) | Stable for 24-48 hours.[9][10] |

Note: Do not use diluents containing dextrose (α-D-glucose) as they can affect the stability of the solution.[6] Solutions should not be frozen, as this can lead to extreme variability.[1] Reconstituted solutions range from colorless to pale yellow; variations within this range do not impact the product's potency.[6]

Experimental Protocols

Preparation of Ertapenem Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution, which can be further diluted for various assays.

Materials:

-

This compound lyophilized powder

-

Sterile, deionized water or 0.9% Sodium Chloride Injection

-

Sterile, conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

Procedure:

-

Aseptically weigh the required amount of this compound powder.

-

In a sterile conical tube, add the appropriate volume of sterile water or 0.9% NaCl to achieve a final concentration of 10 mg/mL.

-

Shake well to dissolve the powder completely.[6]

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Use the solution immediately or store at 4°C for short-term use (refer to the stability table). For longer-term experiments, it is advisable to prepare fresh solutions daily.

Experimental workflow for ertapenem solution preparation and use.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of ertapenem against aerobic bacteria.[12]

Materials:

-

Ertapenem stock solution (10 mg/mL)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Sterile diluent (e.g., 0.9% NaCl)

-

Multichannel pipette

Procedure:

-

Prepare a working solution of ertapenem in CAMHB at twice the highest desired final concentration.

-

Dispense 100 µL of CAMHB into all wells of a 96-well plate.

-

Add 100 µL of the ertapenem working solution to the first column of wells.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.

-

Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well (except for a sterility control well) with the bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

The MIC is the lowest concentration of ertapenem that completely inhibits visible growth of the organism.

Time-Kill Kinetics Assay

This assay determines the rate at which ertapenem kills a bacterial population over time.

Materials:

-

Ertapenem stock solution

-

Appropriate broth medium (e.g., CAMHB)

-

Log-phase bacterial culture

-

Sterile flasks or tubes

-

Shaking incubator

-

Apparatus for colony counting (e.g., agar plates, spreader, incubator)

Procedure:

-

Prepare flasks containing broth with various concentrations of ertapenem (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.

-

Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Incubate all flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline or broth.

-

Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

-

Count the colonies on the plates to determine the CFU/mL at each time point.

-

Plot the log₁₀ CFU/mL versus time for each ertapenem concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Ertapenem In Vitro Activity

The following table summarizes the MIC₅₀ and MIC₉₀ values of ertapenem against common bacterial pathogens.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤0.015 | 0.5 |

| Klebsiella pneumoniae | ≤0.015 | 0.5 |

| Enterobacter spp. | 0.12 | ≤4 |

| Haemophilus influenzae | N/A | 0.06 |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.015 | ≤0.015 |

| Streptococcus pneumoniae (penicillin-intermediate) | N/A | 0.5 |

| Streptococcus pneumoniae (penicillin-resistant) | N/A | 2 |

| Staphylococcus aureus (oxacillin-susceptible) | ≤0.5 | ≤0.5 |

| Bacteroides fragilis | ≤0.5 | ≤0.5 |

Data compiled from multiple sources.[5][13]

Mechanism of Action and Bacterial Response

Ertapenem, like other β-lactam antibiotics, disrupts the synthesis of the bacterial cell wall by inhibiting PBPs. This damage to the peptidoglycan layer triggers a complex cell envelope stress response in bacteria. In many Gram-negative bacteria, this involves two-component signal transduction systems that sense cell wall damage and upregulate genes involved in cell wall repair and synthesis, contributing to antibiotic tolerance.

Bacterial response to ertapenem-induced cell wall stress.

References

- 1. Acute Thrombocytosis in a Patient Treated with Ertapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Are envelope stress responses essential for persistence to β-lactams in Escherichia coli? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ertapenem-Induced Neurotoxicity: A Literature Review of Clinical Characteristics and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A cell wall damage response mediated by a sensor kinase/response regulator pair enables beta-lactam tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell envelope stress responses and the mechanism of antibiotic tolerance in Gram-negative pathogens | National Agricultural Library [nal.usda.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria [frontiersin.org]

- 9. actascientific.com [actascientific.com]

- 10. Acute Thrombocytosis in a Patient Treated with Ertapenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity of three {beta}-lactams (ertapenem, meropenem and ampicillin) against intraphagocytic Listeria monocytogenes and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

Application Notes and Protocols: Using Ertapenem Disodium in Animal Models of Bacterial Infection

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ertapenem disodium is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy and pharmacokinetic profile make it a valuable agent for studying antibacterial therapies in various preclinical animal models of infection. These application notes provide detailed protocols for utilizing Ertapenem in established murine and rat models of bacterial infection, including neutropenic thigh infection, intra-abdominal infection (sepsis), pneumonia, and urinary tract infection. The provided protocols and data are intended to guide researchers in designing and executing robust in vivo efficacy studies.

Mechanism of Action

Ertapenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It has a high affinity for penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. By binding to and inactivating these proteins, Ertapenem disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Experimental Protocols

Neutropenic Mouse Thigh Infection Model

This model is widely used to assess the in vivo efficacy of antimicrobial agents against specific bacterial pathogens in an immunocompromised host.

Materials:

-

Female ICR (CD-1) mice (5-6 weeks old)

-

Cyclophosphamide

-

Test bacterium (e.g., Streptococcus pneumoniae, Escherichia coli, Klebsiella pneumoniae)

-

This compound

-

Sterile 0.9% saline

-

Anesthetic agent (e.g., isoflurane)

-

Sterile syringes and needles

-

Homogenizer

-

Tryptic Soy Agar (TSA) plates

Protocol:

-

Induction of Neutropenia:

-

Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg four days prior to infection.

-

Administer a second dose of cyclophosphamide (100 mg/kg, i.p.) one day before infection. This regimen induces transient neutropenia.[3]

-

-

Bacterial Inoculum Preparation:

-

Culture the desired bacterial strain overnight in an appropriate broth medium.

-

Dilute the overnight culture in sterile saline to achieve a final concentration of approximately 10^6 to 10^7 Colony Forming Units (CFU)/mL.

-

-

Infection:

-

Anesthetize the mice.

-

Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

-

-

Ertapenem Administration:

-

Two hours post-infection, begin Ertapenem treatment.

-

Administer Ertapenem subcutaneously (s.c.) at the desired dosage. A common regimen to simulate human pharmacokinetics is 50 mg/kg every 6 hours.[3]

-

The control group should receive a vehicle control (e.g., sterile saline) on the same schedule.

-

-

Efficacy Assessment:

-

At 24 hours post-treatment initiation (and other desired time points), euthanize a subset of mice from each group.

-

Aseptically dissect the infected thigh muscle.

-

Homogenize the thigh tissue in a known volume of sterile saline.

-

Perform serial dilutions of the homogenate and plate on TSA plates.

-

Incubate the plates overnight at 37°C and enumerate the CFUs to determine the bacterial load per thigh.

-

For survival studies, monitor the animals for a defined period (e.g., 4-7 days) and record mortality.

-

Rat Intra-Abdominal Infection Model (Cecal Ligation and Puncture - CLP)

The CLP model mimics polymicrobial sepsis originating from the gastrointestinal tract and is a gold standard for studying intra-abdominal infections.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Anesthetic agent (e.g., ketamine/xylazine cocktail)

-

Surgical instruments

-

4-0 silk suture

-

22-gauge needle

-

This compound

-

Sterile 0.9% saline

-

Syringes and needles

Protocol:

-

Surgical Procedure:

-

Anesthetize the rat.

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum just below the ileocecal valve with a 4-0 silk suture, ensuring not to obstruct the bowel.

-

Puncture the ligated cecum twice with a 22-gauge needle.[1]

-

Gently squeeze the cecum to express a small amount of fecal content into the peritoneal cavity.

-

Return the cecum to the abdominal cavity and close the incision in layers.

-

Administer fluid resuscitation (e.g., 5 mL subcutaneous saline) and analgesia post-surgery.[1]

-

-

Ertapenem Administration:

-

Treatment can be initiated at a specified time post-CLP (e.g., 1 hour).

-

Administer Ertapenem intraperitoneally (i.p.) or subcutaneously (s.c.). A single dose of 15 mg/kg has been shown to be effective.[4]

-

The control group should receive a vehicle control.

-

-

Efficacy Assessment:

-

Survival: Monitor the animals for a defined period (e.g., 7 days) and record mortality rates.

-

Bacterial Load: At a predetermined time point (e.g., 24 hours), euthanize a subset of animals. Collect peritoneal fluid and blood for quantitative culture to determine bacterial loads.

-

Histopathology: Collect tissue samples from relevant organs (e.g., liver, lung, kidney) for histopathological examination to assess organ damage.

-

Adhesion Scoring: At the end of the study, assess the formation of intra-abdominal adhesions.[5]

-

Murine Pneumonia Model

This model is used to evaluate the efficacy of antibiotics against respiratory pathogens.

Materials:

-

Female ICR mice (6-8 weeks old)

-

Cyclophosphamide (for neutropenic model, if desired)

-

Test bacterium (e.g., Klebsiella pneumoniae)

-

This compound

-

Sterile 0.9% saline

-

Anesthetic agent (e.g., isoflurane)

-

Intratracheal or intranasal administration device

Protocol:

-

Induction of Neutropenia (Optional):

-

If a neutropenic model is desired, follow the protocol described in the thigh infection model.

-

-

Bacterial Inoculum Preparation:

-

Culture K. pneumoniae overnight and dilute to the desired concentration (e.g., 10^7 CFU/mL).

-

-

Infection:

-

Anesthetize the mice.

-

Instill a small volume (e.g., 50 µL) of the bacterial suspension into the lungs via intratracheal or intranasal administration.

-

-

Ertapenem Administration:

-

Begin Ertapenem treatment at a specified time post-infection (e.g., 2 hours).

-

Administer Ertapenem subcutaneously. A human-simulated regimen can be developed based on pharmacokinetic studies.[6]

-

The control group receives a vehicle.

-

-

Efficacy Assessment:

-

At 24 hours post-treatment, euthanize a subset of mice.

-

Aseptically remove the lungs and homogenize in sterile saline.

-

Perform serial dilutions and plate on appropriate agar to determine the bacterial load in the lungs (CFU/g of lung tissue).

-

Monitor a separate cohort of animals for survival over a defined period.

-

Murine Urinary Tract Infection (UTI) Model

This model is suitable for studying the efficacy of antibiotics against uropathogens.

Materials:

-

Female Balb/c mice (6-8 weeks old)

-

Test bacterium (e.g., uropathogenic Escherichia coli - UPEC)

-

This compound

-

Sterile 0.9% saline

-

Anesthetic agent

-

Urethral catheter

Protocol:

-

Bacterial Inoculum Preparation:

-

Culture UPEC overnight and resuspend in sterile saline to a concentration of approximately 10^8 CFU/mL.

-

-

Infection:

-

Anesthetize the mice.

-

Insert a fine catheter into the bladder via the urethra.

-

Instill 50 µL of the bacterial suspension into the bladder.[7]

-

-

Ertapenem Administration:

-

Begin Ertapenem treatment 24 hours post-infection.

-

Administer Ertapenem subcutaneously at the desired dosage.

-

The control group receives a vehicle.

-

-

Efficacy Assessment:

-

At specified time points (e.g., 48 and 72 hours post-treatment), euthanize a subset of mice.

-

Aseptically collect the bladder and kidneys.

-

Homogenize the tissues separately in sterile saline.

-

Perform serial dilutions and plate on appropriate agar to determine the bacterial load in the bladder and kidneys (CFU/g of tissue).

-

Quantitative Data Summary

The following tables summarize the efficacy of Ertapenem in various animal models of bacterial infection.

Table 1: Efficacy of Ertapenem in the Neutropenic Mouse Thigh Infection Model

| Bacterial Strain | Ertapenem Dosage | Change in Bacterial Load (log10 CFU/thigh) at 24h | Survival Rate | Reference |

| Streptococcus pneumoniae | 50 mg/kg q6h | -0.22 to -4.4 | ~100% | [3] |

| Escherichia coli (ESBL-) | Varies | Dose-dependent reduction | Not reported | [8] |

| Escherichia coli (ESBL+) | Varies | Dose-dependent reduction | Not reported | [8] |

| Klebsiella pneumoniae (ESBL-) | Varies | Dose-dependent reduction | Not reported | [8] |

| Klebsiella pneumoniae (ESBL+) | Varies | Dose-dependent reduction | Not reported | [8] |

Table 2: Efficacy of Ertapenem in the Rat Intra-Abdominal Infection (CLP) Model

| Parameter | Saline Control | Ertapenem (15 mg/kg, single dose) | Ertapenem (15 mg/kg, daily) | Reference |

| Adhesion Score | High | Significantly reduced | Significantly reduced | [4][5] |

| Fibrosis Score | High | Significantly lower | Significantly lower | [4][5] |

| Survival Rate | Not reported | Not reported | Not reported | [4][5] |

Table 3: Efficacy of Ertapenem in the Murine Pneumonia Model

| Bacterial Strain | Ertapenem Regimen | Change in Bacterial Load (log10 CFU/lungs) at 24h | Reference |

| Klebsiella pneumoniae (CP-KP) | Human-simulated regimen | Stasis to ~0.5 log10 kill | [6] |

Table 4: Efficacy of Ertapenem in the Murine Urinary Tract Infection Model

| Bacterial Strain | Ertapenem Dosage | Outcome | Reference |

| Uropathogenic E. coli | Not specified in detail for Ertapenem in the provided search results. | Expected to reduce bacterial load in bladder and kidneys. | [7] |

Conclusion

This compound demonstrates significant efficacy in a variety of clinically relevant animal models of bacterial infection. The detailed protocols provided herein offer a foundation for researchers to conduct preclinical evaluations of Ertapenem and other antimicrobial agents. The quantitative data underscore its potent bactericidal activity against key pathogens. These models are invaluable tools in the drug development pipeline, enabling the assessment of pharmacokinetics, pharmacodynamics, and overall in vivo efficacy of novel antibacterial therapies.

References

- 1. In Vitro Activities of Ertapenem (MK-0826) against Recent Clinical Bacteria Collected in Europe and Australia - PMC [pmc.ncbi.nlm.nih.gov]